molecular formula C19H21N3O3S B11152820 N-(3,4-dimethoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

N-(3,4-dimethoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11152820
M. Wt: 371.5 g/mol
InChI Key: XBPNGIBBAYMRMH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thienyl-substituted molecules. Examples include:

Uniqueness

What sets N-(3,4-dimethoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups and structural features, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-22-15(12-14(21-22)18-5-4-10-26-18)19(23)20-9-8-13-6-7-16(24-2)17(11-13)25-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23)

InChI Key

XBPNGIBBAYMRMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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